(4-Amino-3-formylphenyl)boronic acid
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Overview
Description
(4-Amino-3-formylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features an amino group at the fourth position and a formyl group at the third position on the phenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-formylphenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient handling of reactive intermediates and the precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: (4-Amino-3-carboxyphenyl)boronic acid.
Reduction: (4-Amino-3-hydroxymethylphenyl)boronic acid.
Substitution: A wide range of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(4-Amino-3-formylphenyl)boronic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of fluorescent sensors for detecting biomolecules, such as amino acids and sugars.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of (4-Amino-3-formylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and inhibitors. The compound can interact with specific molecular targets, such as enzymes, by forming stable complexes that inhibit their activity. The formyl and amino groups on the phenyl ring also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-4-formylphenyl)boronic acid: Similar structure but with different positions of the amino and formyl groups.
(4-Formylphenyl)boronic acid: Lacks the amino group, making it less versatile in certain reactions.
(3-Formylphenyl)boronic acid: Lacks the amino group and has the formyl group in a different position.
Uniqueness
(4-Amino-3-formylphenyl)boronic acid is unique due to the presence of both amino and formyl groups on the phenyl ring. This combination of functional groups enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds. The compound’s ability to form stable boron-carbon bonds and its versatility in various applications make it a valuable intermediate in organic synthesis and scientific research.
Properties
Molecular Formula |
C7H8BNO3 |
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Molecular Weight |
164.96 g/mol |
IUPAC Name |
(4-amino-3-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BNO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H,9H2 |
InChI Key |
YCJYTHIOSLUAAG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)C=O)(O)O |
Origin of Product |
United States |
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